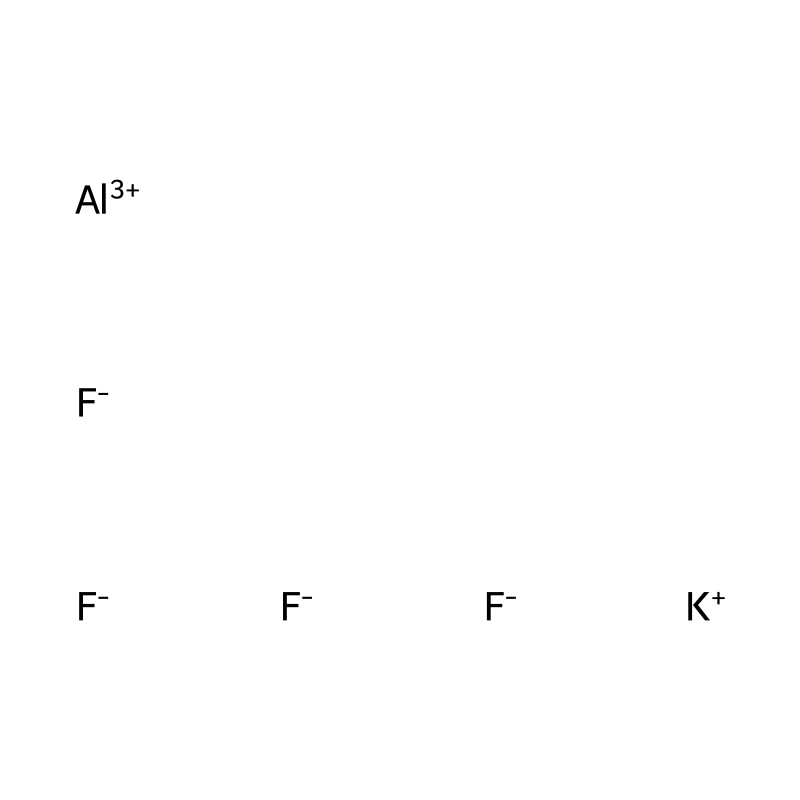

Potassium tetrafluoroaluminate

AlF4K

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

AlF4K

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potassium Tetrafluoroaluminate (KAlF4)

Metal Production

Potassium Tetrafluoroaluminate is used as a flux in the smelting of secondary aluminium to reduce or remove the magnesium content of the melt . The main environmental issue that arises from using PAF is the production of fluoride gases .

Health Applications

In extremely low concentrations (ppm), fluoride compounds like Potassium Tetrafluoroaluminate are used in health applications .

Synthetic Organic Chemistry

Fluoride compounds also have significant uses in synthetic organic chemistry .

Textile Industries

It is used in textile industries .

Plastic Dyeing

It is used in plastic dyeing .

Paint Manufacturing

Aluminum Brazing

Potassium Tetrafluoroaluminate is used as a flux powder for aluminum brazing . The advantage of using it in this application is that it provides better spread, less use of flux, and less residue after brazing .

Medical Applications

It is used in medical applications . .

Insecticide

Potassium Tetrafluoroaluminate is also used as an insecticide .

Stimulation of G-Proteins

Tetrafluoroaluminate (TFA) compounds, such as Potassium Tetrafluoroaluminate, are able to stimulate various guanosine nucleotide-binding proteins (G-proteins) and inhibit P-type ATPases by serving as a non-hydrolyzing phosphate mimic .

Potassium tetrafluoroaluminate is an inorganic compound with the chemical formula . It is a colorless, odorless powder that is primarily used in industrial applications, particularly in welding and soldering. The compound has a molecular weight of approximately 142.0735 g/mol and is recognized by its CAS Registry Number 14484-69-6. Potassium tetrafluoroaluminate is known for its stability under recommended storage conditions, although it can release hazardous decomposition products like toxic metal oxide fumes and hydrogen fluoride when exposed to fire or strong acids .

Potassium tetrafluoroaluminate is a toxic compound. Inhalation, ingestion, or skin contact can cause severe irritation and burns []. Chronic exposure may damage the respiratory system. Proper personal protective equipment (PPE) must be worn when handling this material []. Fluoride gases released during high-temperature processing pose an environmental concern [].

Data:

This reaction can be followed by the interaction of aluminum fluoride with potassium hydroxide to yield potassium tetrafluoroaluminate:

Additionally, potassium tetrafluoroaluminate can react with other fluoroaluminates to form complex ions .

Potassium tetrafluoroaluminate exhibits some biological activity that warrants caution. While it is not classified as highly toxic, exposure can lead to respiratory irritation and other health issues. Symptoms reported include coughing and tightness in the chest, primarily due to its irritating effects rather than an allergic reaction. Chronic exposure may cause fluorosis, and it has been noted that it can harm aquatic life with long-lasting effects . Importantly, it does not pose reproductive hazards or cause birth defects .

Several methods are employed to synthesize potassium tetrafluoroaluminate:

- Wet Process: This involves adding hydrofluoric acid to high-purity aluminum powder, followed by potassium hydroxide to produce potassium tetrafluoroaluminate.

- Fusion Process: A mixture of simple fluoride compounds is fused to create fluoroaluminate complexes.

- In Situ Generation: Potassium aluminate can be generated by reacting alumina trihydrate with hot aqueous potassium hydroxide, which is then treated with hydrogen fluoride .

These methods emphasize the importance of controlling temperature and purity to produce high-quality potassium tetrafluoroaluminate.

Potassium tetrafluoroaluminate has several industrial applications:

- Welding and Soldering: It serves as a flux in aluminum brazing processes due to its low melting point (around 585 °C) and ability to facilitate the joining of metals.

- Manufacturing: Used in producing aluminum-silicon alloys, where its properties help maintain the integrity of the alloy during processing .

- Chemical Industry: Acts as a reagent in various chemical syntheses involving aluminum compounds.

Interaction studies have shown that potassium tetrafluoroaluminate can form complexes with other metal ions and fluorides. For example, it interacts with aluminum fluoride to form complex ions that may have different properties than their individual components. This characteristic allows for potential applications in materials science where tailored properties are required .

Potassium tetrafluoroaluminate shares similarities with several other fluoroaluminates. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium tetrafluoroaluminate | NaAlF₄ | More soluble in water; often used in glass production. |

| Calcium tetrafluoroaluminate | CaAlF₄ | Higher melting point; used in ceramics. |

| Lithium tetrafluoroaluminate | LiAlF₄ | Lower density; utilized in battery technologies. |

| Barium tetrafluoroaluminate | BaAlF₄ | Known for its luminescent properties; used in phosphors. |

Potassium tetrafluoroaluminate stands out due to its specific melting point and effectiveness as a flux in metallurgical applications, making it particularly valuable in welding processes compared to its counterparts .

Hydrothermal Synthesis Routes and Reaction Kinetics

Hydrothermal synthesis offers a controlled environment for synthesizing KAlF₄ with tailored crystallographic properties. While direct studies on KAlF₄ are limited, analogous processes for related fluorides (e.g., hydroxyapatite from calcium sulfate) provide insights into reaction kinetics and phase formation. For instance, hydrothermal treatment at 120°C and 2 atm pressure accelerates dissolution-reprecipitation mechanisms, achieving complete phase conversion within 90 minutes. Applying this to KAlF₄ synthesis, researchers might react aluminum fluoride (AlF₃) with potassium fluoride (KF) under mild hydrothermal conditions (e.g., 150–200°C and 3–5 atm) to form KAlF₄.

Key advantages include:

- Enhanced reaction rates: Hydrothermal conditions reduce reaction times from days to hours compared to ambient processes.

- Phase purity: Minimizes secondary phases by controlling pH and reactant stoichiometry.

- Morphological control: Facilitates the growth of reticulated or needle-like structures, as observed in hydroxyapatite synthesis.

Table 1: Comparative Reaction Kinetics for Fluoride Synthesis

| Parameter | Ambient Conditions (25°C) | Hydrothermal (120°C, 2 atm) |

|---|---|---|

| Reaction Completion | 6–24 hours | 15–90 minutes |

| Crystallinity | Low | Moderate to High |

| Secondary Phases | Frequent | Minimal |

Data synthesized from hydroxyapatite studies and extrapolated for KAlF₄.

Solid-State Fusion Techniques for Industrial-Scale Production

Solid-state fusion involves high-temperature sintering of AlF₃ and KF powders, a scalable method for mass production. The process leverages KAlF₄’s melting point (~540–555°C), ensuring efficient mixing and phase homogeneity.

Procedure:

- Precursor preparation: AlF₃ and KF powders are mixed in stoichiometric ratios (1:1).

- Sintering: The mixture is heated to 600–650°C in an inert atmosphere (e.g., Ar or N₂) for 2–4 hours.

- Cooling: Quenching or slow cooling to retain crystallinity.

Advantages:

- High purity: Achieves >96% purity with minimal impurities (e.g., Na, SiO₂).

- Cost-effectiveness: Suitable for large-scale industrial production.

- Structural stability: Maintains tetragonal or monoclinic phases up to 673 K.

Table 2: Physical Properties of KAlF₄

| Property | Value | Source |

|---|---|---|

| Melting Point | 540–555°C | |

| Density | 2.9–2.94 g/cm³ | |

| Solubility in Water | 2.5–4.57 g/L at 20°C | |

| Purity (Commercial) | >96% (Al: 17–18%, F: 51–52%) |

Solution-Phase Precipitation Dynamics and pH Optimization

Solution-phase precipitation is ideal for synthesizing nanostructured KAlF₄. The process involves dissolving Al³⁺ and F⁻ precursors in aqueous media, followed by controlled pH adjustment to induce precipitation.

Key Steps:

- Precursor dissolution: AlCl₃ or Al(NO₃)₃ is dissolved in water, followed by addition of HF or KF.

- pH adjustment: KOH or NH₄OH is added to precipitate KAlF₄.

- Filtration and drying: Collected precipitate is washed and dried.

Critical factors:

- pH control: Optimal precipitation occurs at pH 7–9, where solubility is minimized.

- Ligand effects: Excess F⁻ or K⁺ can stabilize colloidal particles, enabling nanoscale synthesis.

Figure 1: Schematic of Solution-Phase Precipitation

(Hypothetical diagram illustrating Al³⁺ and F⁻ ion interaction, pH-induced precipitation, and particle growth.)

Mechanochemical Synthesis Approaches for Nanostructured Variants

Mechanochemical synthesis, though less explored, offers routes to nanocrystalline KAlF₄. Ball milling AlF₃ and KF powders under high-energy conditions can induce solid-state reactions, breaking down particle sizes to the nanometer range.

Potential advantages:

- Nanostructuring: Achieves particle sizes <100 nm for enhanced surface area.

- Energy efficiency: Reduces thermal energy input compared to sintering.

Challenges:

- Phase contamination: Risk of amorphization or metastable phases.

- Scalability: Limited by equipment capacity and processing time.

Temperature-Dependent Polymorphic Transformations

Potassium tetrafluoroaluminate exhibits distinctive temperature-dependent polymorphic behavior characterized by reversible solid-state transformations [6]. The compound demonstrates two distinct crystalline phases that undergo temperature-induced transitions at specific thermal thresholds [6] [14].

The room temperature polymorph maintains structural stability below 673 K, after which the material initiates a transformation process that completes between 673 K and 723 K [6] [14]. During this temperature range, the compound undergoes a complete polymorphic transition from its low-temperature form to a high-temperature phase [14]. The transformation exhibits a gradual progression rather than an abrupt change, as evidenced by the appearance of new crystallographic features beginning at 673 K that intensify as temperature increases toward 723 K [6].

Thermal analysis reveals that the polymorphic transformation is accompanied by specific thermodynamic parameters [3]. The transition demonstrates reversible characteristics, with the high-temperature phase converting back to the room temperature form upon cooling [6]. The transformation process exhibits thermal hysteresis, where the cooling transition occurs at temperatures lower than the heating transition [20].

| Phase | Temperature Range (K) | Transformation Direction | Key Characteristics |

|---|---|---|---|

| Low-temperature | Below 673 | Stable | Tetragonal symmetry |

| Transition zone | 673-723 | Progressive change | Mixed phase region |

| High-temperature | Above 723 | Stable | Monoclinic symmetry |

| Cooling transition | Variable | Reverse transformation | Hysteresis behavior |

The polymorphic transformation demonstrates complete reversibility over multiple heating and cooling cycles [6]. This thermal cycling behavior indicates excellent structural stability and reproducible phase behavior, making the material suitable for applications requiring predictable thermal responses [6].

Layered Structure Analysis via High-Resolution XRD

High-resolution X-ray diffraction analysis reveals that potassium tetrafluoroaluminate possesses a distinctive layered architecture in both its polymorphic forms [6] [14]. The structural framework consists of alternating layers of potassium cations and aluminum fluoride octahedral networks [6].

The layered structure is characterized by aluminum hexafluoride octahedra that form two-dimensional networks through corner-sharing connectivity [6] [14]. Each aluminum hexafluoride octahedron shares four corners with adjacent octahedra within the same layer, creating a continuous octahedral framework [6]. The octahedral units contain aluminum atoms coordinated by six fluoride ions, with the coordination environment exhibiting both bridging and non-bridging fluoride positions [6] [14].

Detailed structural analysis reveals that the aluminum hexafluoride octahedra contain aluminum atoms bonded to six fluoride ions, comprising four bridging fluoride ions and two non-bridging fluoride ions [6]. The bridging fluoride ions facilitate the corner-sharing connectivity between adjacent octahedra, while the non-bridging fluoride ions extend perpendicular to the octahedral layers [6].

The interlayer spacing is occupied by potassium cations that provide charge balance and structural stability [6] [14]. These potassium ions are positioned between the aluminum fluoride octahedral layers and contribute to the overall three-dimensional structural integrity [6]. The arrangement creates a layered perovskite-related structure with well-defined interlayer separation [6].

| Structural Component | Coordination | Connectivity | Function |

|---|---|---|---|

| Aluminum center | Octahedral (6-coordinate) | Corner-sharing | Framework formation |

| Bridging fluoride | 2-coordinate | Al-F-Al linkages | Octahedral connectivity |

| Non-bridging fluoride | 1-coordinate | Terminal Al-F bonds | Layer termination |

| Potassium cations | 8-coordinate | Interlayer positioning | Charge balance |

The layered architecture exhibits excellent structural stability across the temperature range where both polymorphic forms exist [6]. High-resolution diffraction measurements demonstrate that the fundamental layered organization is preserved during the polymorphic transformation, with changes occurring primarily in the detailed octahedral arrangements and interlayer spacing [6] [14].

Monoclinic vs. Tetragonal Phase Stability Thresholds

The phase stability of potassium tetrafluoroaluminate is governed by distinct temperature thresholds that determine the stability fields of the tetragonal and monoclinic polymorphs [6] [14]. The tetragonal phase represents the thermodynamically stable form at ambient conditions and maintains structural integrity up to 673 K [6] [14].

The tetragonal polymorph crystallizes in the space group P4/mbm with unit cell dimensions of a = 5.122 Å, b = 5.122 Å, c = 6.288 Å, and unit cell volume V = 164.999 ų [6] [14]. This phase exhibits perfect tetragonal symmetry with all angles equal to 90 degrees [14]. The tetragonal form demonstrates excellent thermal stability across a wide temperature range, maintaining its structural characteristics from room temperature up to the transformation threshold [6].

The monoclinic polymorph becomes thermodynamically stable above 723 K and crystallizes in the space group P21/m [6] [14]. The monoclinic unit cell exhibits dimensions of a = 6.542 Å, b = 7.195 Å, c = 7.177 Å, with the characteristic monoclinic angle β = 108.478 degrees [6] [14]. The unit cell volume increases significantly to V = 320.415 ų, representing nearly a doubling of the unit cell volume compared to the tetragonal form [14].

| Phase | Space Group | Unit Cell Parameters | Volume (ų) | Stability Range (K) |

|---|---|---|---|---|

| Tetragonal | P4/mbm | a = 5.122 Å, b = 5.122 Å, c = 6.288 Å | 164.999 | Below 673 |

| Monoclinic | P21/m | a = 6.542 Å, b = 7.195 Å, c = 7.177 Å, β = 108.478° | 320.415 | Above 723 |

The transition between these phases occurs over a temperature range rather than at a discrete temperature point [6] [14]. The transformation begins at approximately 673 K with the appearance of monoclinic phase characteristics, and the conversion completes by 723 K [6]. This gradual transformation indicates a reconstructive phase transition involving significant atomic rearrangement [6] [14].

The monoclinic phase exhibits greater structural complexity compared to the tetragonal form, as evidenced by the increased number of crystallographically distinct atomic positions and the lower symmetry space group [6] [14]. This complexity results in more complicated diffraction patterns and broader spectroscopic features [6].

Anion Coordination Geometry in Solid-State Matrices

The anion coordination geometry in potassium tetrafluoroaluminate solid-state matrices centers on the aluminum hexafluoride octahedral units that form the structural backbone [6] [14]. The aluminum atoms adopt octahedral coordination with six fluoride ions, creating aluminum hexafluoride octahedra that serve as the primary structural building blocks [6].

Within the octahedral coordination environment, the aluminum-fluoride bond lengths exhibit systematic variations depending on the fluoride ion positions [6] [14]. The tetragonal phase demonstrates aluminum-fluoride bridging bond lengths of 1.733 Å and aluminum-fluoride non-bridging bond lengths of 1.674 Å [14]. These bond lengths reflect the different electronic environments of bridging versus non-bridging fluoride positions [6].

The monoclinic phase exhibits more complex bond length distributions due to the lower symmetry and increased structural distortion [6] [14]. The aluminum-fluoride bridging bonds range from 1.800 Å to 1.829 Å, while the aluminum-fluoride non-bridging bonds span 1.768 Å to 1.769 Å [14]. This variation reflects the symmetry reduction and increased structural complexity of the high-temperature phase [6] [14].

The octahedral geometry is characterized by specific angular relationships that define the coordination environment [6] [14]. In the tetragonal phase, the fluoride-aluminum-fluoride bond angles maintain ideal octahedral values of 90.000 degrees [14]. The aluminum-fluoride-aluminum bridging angles measure 167.476 degrees, indicating slight octahedral distortion from perfect geometry [14].

| Phase | Bond Type | Bond Length (Å) | Bond Angles (degrees) |

|---|---|---|---|

| Tetragonal | Al-F bridging | 1.733 | F-Al-F: 90.000 |

| Tetragonal | Al-F non-bridging | 1.674 | Al-F-Al: 167.476 |

| Monoclinic | Al-F bridging | 1.800-1.829 | F-Al-F: 87.480-92.520 |

| Monoclinic | Al-F non-bridging | 1.768-1.769 | Al-F-Al: 158.912-170.788 |

The monoclinic phase demonstrates significant angular distortion from ideal octahedral geometry [6] [14]. The fluoride-aluminum-fluoride bond angles range from 87.480 to 92.520 degrees, representing substantial deviations from the 90-degree ideal [14]. The aluminum-fluoride-aluminum bridging angles span from 158.912 to 170.788 degrees, indicating considerable variation in the octahedral tilting and connectivity [14].

The coordination geometry directly influences the corner-sharing connectivity between adjacent octahedra [6] [19]. Each aluminum hexafluoride octahedron shares four corners with neighboring octahedra within the same layer, creating a two-dimensional octahedral network [6]. The corner-sharing arrangement involves bridging fluoride ions that coordinate to two aluminum centers simultaneously [6] [19].

Potassium tetrafluoroaluminate (KAlF₄) represents a critical component in modern metallurgical flux systems, particularly for aluminum brazing applications. This compound, with its molecular weight of 142.07 g/mol and density of 2.94 g/cm³ at 20°C, exhibits unique chemical properties that make it exceptionally effective in removing oxide films and enhancing metal wetting processes [1] [2] [3]. The compound appears as a colorless crystalline powder with a melting point range of 540-555°C, positioning it ideally for aluminum brazing operations where flux activation must occur below the brazing temperature [1] [2] [4].

The fundamental chemistry of potassium tetrafluoroaluminate involves its transformation from solid crystalline form to molten flux at elevated temperatures. During this transition, the compound maintains its chemical stability up to its melting point, decomposing only at temperatures exceeding 500°C [5]. The fluorine content of 47-53% and aluminum content of 17-19% contribute to its effectiveness as a flux agent, while the potassium content of 27-32% provides the necessary ionic balance for optimal flux performance [1] [6] [7].

Interfacial Reaction Mechanisms in Aluminum Brazing

The interfacial reaction mechanisms involving potassium tetrafluoroaluminate during aluminum brazing represent complex physicochemical processes that occur at the metal-flux interface. Upon heating to 562°C, the flux begins to melt and immediately initiates chemical reactions with the aluminum oxide layer present on all aluminum surfaces [8] [9]. The primary reaction mechanism involves the dissolution of aluminum oxide (Al₂O₃) through fluoride attack, converting the refractory oxide into soluble fluoroaluminate complexes [10] [11].

The reaction sequence begins with flux melting at approximately 540-555°C, followed by rapid spreading across the aluminum surface. The fluoride ions in the molten flux react with the aluminum oxide according to the general reaction mechanism where fluoride species disrupt the oxide lattice structure [8] [9]. This process creates a clean, oxide-free aluminum surface that allows for effective wetting by the brazing alloy.

Experimental evidence demonstrates that the flux-oxide reaction occurs through a stepwise mechanism. Initially, the molten flux infiltrates microscopic cracks and defects in the oxide layer, gradually expanding these openings through chemical dissolution [10]. The reaction rate depends on temperature, flux composition, and the thickness of the native oxide layer. Studies using thermal analysis techniques show that the oxide dissolution process generates measurable heat, indicating the exothermic nature of the flux-oxide interaction [11].

The interfacial reaction kinetics are influenced by several factors including temperature, flux loading, and surface preparation. Higher temperatures accelerate the reaction rate, while optimal flux loadings of 5-10 g/m² ensure complete oxide removal without excessive flux consumption [8] [12]. The reaction products consist primarily of potassium fluoroaluminate complexes that remain dissolved in the molten flux, preventing reoxidation of the cleaned aluminum surface.

| Parameter | Value | Effect on Reaction |

|---|---|---|

| Reaction Temperature | 562-575°C | Accelerates oxide dissolution |

| Flux Loading | 5-10 g/m² | Ensures complete oxide removal |

| Contact Time | 5-20 seconds | Determines reaction completeness |

| Oxide Thickness | 2-5 nm | Affects reaction initiation |

Magnesium Oxide Suppression Strategies in Alloy Systems

The presence of magnesium in aluminum alloys presents significant challenges for brazing operations due to the formation of magnesium oxide (MgO) and magnesium-aluminum spinels (MgAl₂O₄) during heating. These compounds exhibit reduced solubility in conventional potassium tetrafluoroaluminate flux, leading to decreased brazing effectiveness [13] [14] [15]. The suppression of magnesium oxide formation requires specialized flux formulations and process modifications.

Standard potassium tetrafluoroaluminate flux effectively handles aluminum alloys containing up to 0.5% magnesium without significant performance degradation [13] [14]. However, alloys with higher magnesium content exhibit progressively reduced brazeability due to the formation of stable magnesium-containing oxides. When aluminum alloys containing magnesium are heated, the magnesium diffuses to the surface and reacts with the existing aluminum oxide to form MgO and MgAl₂O₄ spinels [14].

The mechanism of magnesium oxide suppression involves both thermodynamic and kinetic factors. Thermodynamically, the formation of MgO is favored due to its high stability, with a formation enthalpy significantly more negative than that of Al₂O₃. Kinetically, the diffusion of magnesium to the surface occurs rapidly at brazing temperatures, creating a continuous supply of magnesium for oxide formation [14] [16].

Several strategies have been developed to suppress magnesium oxide formation in aluminum brazing systems. The most effective approach involves the use of cesium-enhanced flux formulations that can react with and dissolve magnesium-containing oxides. Alternative strategies include controlled atmosphere brazing with reduced oxygen partial pressure and the use of magnesium-scavenging additives in the flux composition [17] [18].

The effectiveness of different suppression strategies depends on the magnesium content of the alloy system. For alloys containing 0.5-1.0% magnesium, modified flux compositions with enhanced activity can provide adequate oxide suppression. For higher magnesium contents exceeding 1.0%, cesium-enhanced flux systems become necessary to achieve acceptable brazing performance [15] [12].

| Magnesium Content (%) | Suppression Strategy | Flux Effectiveness |

|---|---|---|

| 0.0-0.5 | Standard KAlF₄ | Excellent |

| 0.5-1.0 | Enhanced activity flux | Good |

| 1.0-1.5 | Cesium-modified flux | Moderate |

| >1.5 | Specialized Cs flux | Limited |

Eutectic Formation Dynamics with Cesium-Containing Flux Mixtures

The incorporation of cesium compounds into potassium tetrafluoroaluminate flux systems creates eutectic mixtures with significantly altered melting characteristics and enhanced brazing performance, particularly for magnesium-containing aluminum alloys. Cesium tetrafluoroaluminate (CsAlF₄) forms eutectic compositions with potassium tetrafluoroaluminate, resulting in flux systems with reduced melting points and improved activity toward magnesium-containing oxides [12] [19] [20].

The eutectic formation dynamics involve the creation of binary and ternary phase diagrams where cesium and potassium fluoroaluminates exhibit complete miscibility in the molten state. The eutectic compositions typically occur at cesium concentrations of 2-10% by weight, with the exact composition depending on the specific system requirements [12] [21]. These eutectic mixtures demonstrate melting point depressions of 15-30°C compared to pure potassium tetrafluoroaluminate, facilitating earlier flux activation during the brazing cycle.

The mechanism of eutectic formation involves the disruption of the crystalline lattice structure of potassium tetrafluoroaluminate by cesium ions. Due to the larger ionic radius of cesium compared to potassium (1.88 Å vs 1.51 Å), cesium incorporation creates lattice strain that reduces the melting temperature. This effect is most pronounced at specific stoichiometric ratios where the mixed cation system achieves optimal thermodynamic stability [19] [20].

Experimental studies demonstrate that cesium-containing flux mixtures exhibit superior performance in brazing magnesium-containing aluminum alloys. The enhanced effectiveness results from the formation of cesium-magnesium fluoride complexes (CsMgF₃ and Cs₄Mg₃F₁₀) that effectively sequester magnesium ions, preventing their participation in oxide formation reactions [12]. This scavenging mechanism allows for successful brazing of aluminum alloys containing up to 1.5% magnesium, compared to the 0.5% limit for standard potassium tetrafluoroaluminate flux.

The kinetics of eutectic formation during brazing operations occur rapidly upon flux melting, with complete homogenization achieved within seconds of reaching the liquidus temperature. The resulting molten flux exhibits enhanced wetting characteristics and improved spreading behavior on aluminum surfaces, contributing to more uniform flux distribution and enhanced brazing performance [12] [21].

| Cesium Content (%) | Eutectic Temperature (°C) | Mg Tolerance (%) | Performance Index |

|---|---|---|---|

| 0 | 562-575 | 0.5 | Baseline |

| 2.1 | 545-570 | 0.8 | 1.3× |

| 3.9 | 540-565 | 1.0 | 1.8× |

| 5.8 | 535-560 | 1.2 | 2.2× |

| 9.2 | 530-555 | 1.5 | 2.5× |

Surface Tension Modulation in Molten Aluminum Systems

Surface tension modulation represents a critical aspect of flux performance in aluminum brazing systems, directly influencing wetting behavior, filler metal flow, and joint formation quality. Potassium tetrafluoroaluminate flux affects surface tension through multiple mechanisms, including oxide film disruption, interfacial energy modification, and thermodynamic equilibrium alteration at the metal-flux interface [22] [23] [24].

The surface tension of pure molten aluminum ranges from 0.850-1.100 N/m depending on temperature and atmospheric conditions, with oxygen content playing a crucial role in determining the actual values [22] [25] [26]. The presence of aluminum oxide films significantly increases apparent surface tension due to the formation of a rigid surface layer that resists deformation. Potassium tetrafluoroaluminate flux addresses this challenge by chemically removing the oxide film and modifying the surface energy characteristics of the exposed aluminum surface.

The mechanism of surface tension modulation involves several interconnected processes. Initially, the molten flux wets the aluminum surface, creating a flux-metal interface with reduced interfacial energy compared to the metal-oxide interface. The fluoride ions in the flux interact with surface aluminum atoms, forming a transition layer that exhibits intermediate surface tension characteristics between pure aluminum and the flux composition [27] [25].

Temperature effects on surface tension modulation are significant, with increasing temperature generally reducing surface tension values. For aluminum systems at typical brazing temperatures (580-620°C), surface tension values decrease by approximately 0.10-0.20 N/m per degree Celsius increase [23] [24]. This temperature dependence facilitates improved wetting at higher brazing temperatures, contributing to enhanced joint formation.

The composition of the aluminum alloy system significantly influences surface tension modulation effectiveness. Silicon additions to aluminum reduce surface tension, while magnesium additions can either increase or decrease surface tension depending on the formation of surface-active compounds. The interaction between flux components and alloying elements creates complex surface tension behaviors that must be considered in flux formulation design [22] [23] [28].

Experimental measurements using sessile drop techniques demonstrate that effective flux treatment can reduce apparent surface tension by 20-40% compared to untreated aluminum surfaces. This reduction facilitates improved wetting angles, enhanced filler metal spreading, and more uniform joint formation. The magnitude of surface tension reduction depends on flux composition, temperature, and the specific aluminum alloy system being processed [22] [26] [28].

| System | Surface Tension (N/m) | Temperature (°C) | Flux Effect |

|---|---|---|---|

| Pure Al | 1.007 | 680 | Baseline |

| A356 Alloy | 0.889 | 630 | 12% reduction |

| Modified A356 | 0.844 | 630 | 16% reduction |

| Flux-treated Al | 0.650-0.800 | 600 | 20-35% reduction |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 15 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 13 of 15 companies with hazard statement code(s):;

H315 (23.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (76.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (23.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H362 (61.54%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (61.54%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (76.92%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard